2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology due to its unique structural features and potential applications. It consists of a dihydroisoquinoline moiety fused with a thiadiazole ring, which imparts unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride generally involves a multi-step process, starting from commercially available precursors. The key steps include the formation of the dihydroisoquinoline core, followed by the introduction of the thiadiazole ring. Typical reaction conditions involve the use of strong bases, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound requires scalable and efficient synthetic routes. Typically, this involves optimizing the reaction conditions to maximize yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of various oxidized products which can be further explored for different biological activities.
Reduction: Reduction reactions can modify the functional groups on the thiadiazole or dihydroisoquinoline rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide array of functional groups, significantly altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and for studying reaction mechanisms due to its unique structure. Biology: Investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Medicine: Explored as a potential pharmaceutical agent, especially in the context of neurological and cardiovascular diseases. Industry: Utilized in materials science for the development of new materials with specific properties, such as conductive polymers or catalysts.
Comparison with Similar Compounds
2-(1,2-Dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole
2-(3,4-Dihydroquinolin-2(1H)-yl)-1,3,4-thiadiazole
2-(Isoquinolin-1-yl)-1,3,4-thiadiazole
Feel free to dive deeper into any section or ask any more questions about this fascinating compound!
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,4-thiadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S.ClH/c1-2-4-10-7-14(6-5-9(10)3-1)11-13-12-8-15-11;/h1-4,8H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSVIPUDMJYSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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